molecular formula C8H7F3N6 B1479901 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-56-2

1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479901
CAS No.: 2098011-56-2
M. Wt: 244.18 g/mol
InChI Key: LVVPRBKXSOWXQQ-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, commonly abbreviated as AZTP, is an organic compound with a molecular formula C9H6F3N7. It has a molecular weight of 244.18 g/mol. The compound is part of the pyrazole family, which are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . For instance, a novel trifluoromethylated heterocyclic system was synthesized through the [3+3] cyclocondensation reaction of (E)-4- (aryldiazenyl)-1H-pyrazol-3,5-diamines with selected 4-alkoxy-4- (alkyl/aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and mass spectra . Pyrazoles, including this compound, exhibit tautomerism due to the shifting C-N double bond inside the heterocycle . This phenomenon may influence their reactivity and impact the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

Pyrazoles, including this compound, play an important role in various chemical reactions. For instance, fluorinated pyrazoles have been involved in metal-free [2 + 1 + 3] cycloaddition reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. Pyrazoles are known for their tautomerism, which can influence their physical and chemical properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Pyrazole-imidazole-triazole hybrids have been synthesized, demonstrating significant antimicrobial and antifungal activity. For instance, a specific compound within this group showed excellent potency against A. niger, even surpassing that of the reference drug Fluconazole. Molecular docking studies confirmed the binding conformation of the most active compounds, highlighting their potential in antimicrobial applications (Punia et al., 2021).

Derivative Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various derivatives, leading to the creation of novel heterocyclic compounds. The reactions have yielded derivatives like pyridopyrazolopyrimidine and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine. Such chemical transformations are essential for the structural analysis and potential applications in different fields of chemistry and pharmacology (Rateb, 2014).

Antibacterial Activity

Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine have been synthesized and characterized, exhibiting noteworthy antibacterial activity. This underscores the compound's potential in developing new antibacterial agents, thereby contributing to the fight against bacterial infections (Prasad, 2021).

Synthesis of Pyrazolo[3,4-d]pyrimidines and Related Derivatives

Regioselective synthesis of pyrazolo[3,4-d]pyrimidines and related derivatives, including imidazo[1,2-b]pyrazoles and pyrazolo[1,5-c][1,3,5]triazines, has been achieved. This process is crucial for creating compounds that may have various biological activities and applications in pharmaceutical chemistry (Bondock, Fadda, & Tarhoni, 2015).

Future Directions

Pyrazoles, including 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, have attracted a great deal of attention in various fields of science due to their significant properties . Future research may focus on developing new synthetic pathways for the preparation and post-functionalization of this functional scaffold . Additionally, the ever-increasing popularity of fluorinated pyrazoles in various areas of science suggests potential future directions .

Properties

IUPAC Name

1-(2-azidoethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N6/c9-8(10,11)6-5-7-16(2-1-13-15-12)3-4-17(7)14-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVPRBKXSOWXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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